molecular formula C4H3IN2O B6351420 6-Iodo-pyrazin-2-ol CAS No. 1261632-32-9

6-Iodo-pyrazin-2-ol

Cat. No.: B6351420
CAS No.: 1261632-32-9
M. Wt: 221.98 g/mol
InChI Key: GBLZHJZWDHZHMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-pyrazin-2-ol is a chemical compound with the molecular formula C5H4IN2O. It is an iodine-substituted pyrazine derivative that plays a significant role in various fields of research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-pyrazin-2-ol typically involves the iodination of pyrazin-2-ol. One common method is the direct iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyrazine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient processes. These could include continuous flow iodination reactions, which offer better control over reaction parameters and yield. Additionally, the use of automated systems and advanced purification techniques ensures the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-pyrazin-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group on the pyrazine ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrazine ring or the iodine substituent.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazin-2-ol derivatives can be obtained.

    Oxidation Products: Oxidation can yield pyrazine-2-one or pyrazine-2-carbaldehyde.

    Reduction Products: Reduction can lead to the formation of deiodinated pyrazine derivatives or reduced pyrazine rings.

Scientific Research Applications

6-Iodo-pyrazin-2-ol has a wide range of applications in scientific research, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study the biological activity of pyrazine derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Iodo-pyrazin-2-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The iodine substituent can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The hydroxyl group on the pyrazine ring can also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-pyrazin-2-ol: Similar to 6-Iodo-pyrazin-2-ol but with a bromine substituent instead of iodine.

    6-Chloro-pyrazin-2-ol: Contains a chlorine substituent on the pyrazine ring.

    6-Fluoro-pyrazin-2-ol: Features a fluorine atom in place of iodine.

Uniqueness

This compound is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s reactivity, binding interactions, and overall stability. These characteristics make this compound a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-iodo-1H-pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3IN2O/c5-3-1-6-2-4(8)7-3/h1-2H,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLZHJZWDHZHMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.